4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a valerophenone derivative featuring a phenyl ring substituted with chlorine (4'-Cl) and two fluorine atoms (2',5'-F), along with a 5,5-dimethyl-1,3-dioxane moiety attached to the pentanone chain.
Properties
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-14(20)12(18)8-13(11)19/h7-8,16H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPVGRCEJJGFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2F)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646078 | |
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-44-3 | |
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 5,5-Dimethyl-1,3-dioxane Moiety
The 5,5-dimethyl-1,3-dioxane ring is typically synthesized via a transesterification or acetalization reaction involving 3-hydroxy-2-butanone and dimethyl carbonate under catalytic conditions:
- Step 1: Mix 3-hydroxy-2-butanone, dimethyl carbonate, a catalyst (e.g., sodium propylate), and a solvent such as 1,2-dimethoxyethane in a three-necked flask equipped with a mechanical stirrer and distillation setup.
- Step 2: Heat the mixture at 60–65 °C for 3–6 hours to promote transesterification, removing methanol by synchronous distillation to drive the reaction forward.
- Step 3: Increase the temperature to 110–160 °C and maintain for 2–5 hours to complete the reaction and distill off byproducts such as methanol.
- Step 4: Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to pH ~7.
- Step 5: Recover dimethyl carbonate by fractionation and remove residual aliphatic ether by vacuum distillation.
- Step 6: Cool the residue to 0–5 °C to crystallize the crude 4,5-dimethyl-1,3-dioxane-2-ketone, followed by filtration or centrifugation to isolate the product.
- Step 7: Purify the crude product by recrystallization using an appropriate solvent at 80 °C, followed by hot filtration and controlled cooling to obtain highly pure white crystals with yields around 52.75% and purity >99.6% (HPLC).
Assembly of the Valerophenone Backbone with Aromatic Substitution
The key step in preparing 4'-chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is the coupling of the substituted aromatic ring with the valerophenone chain bearing the dioxane moiety:
- Aromatic Substitution: The aromatic ring is pre-functionalized with chloro and difluoro substituents at the 4', 2', and 5' positions, respectively. This is typically achieved via selective halogenation and fluorination reactions on the phenyl ring or by using commercially available substituted phenyl precursors.
- Ketone Formation: The valerophenone structure is introduced by acylation reactions, such as Friedel-Crafts acylation or via organometallic coupling methods, attaching the pentan-1-one chain to the aromatic ring.
- Attachment of the Dioxane Group: The 5,5-dimethyl-1,3-dioxan-2-yl substituent is introduced at the 5-position of the valerophenone chain, often through nucleophilic substitution or condensation reactions involving the dioxane ketone intermediate synthesized earlier.
- Optimization: Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and minimize side reactions. Industrial scale-up may involve improved catalysts and controlled heating to enhance efficiency.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Transesterification | 60–65 °C, 3–6 h | Removal of methanol by distillation |
| High-temperature reaction | 110–160 °C, 2–5 h | Drives reaction to completion |
| Neutralization | Room temperature, pH ~7 | Use concentrated HCl |
| Crystallization | 0–5 °C cooling | Isolates crude dioxane ketone |
| Recrystallization | 80 °C stirring, then cooling | Purifies product to >99.6% purity |
| Aromatic substitution & coupling | Variable, optimized per step | Use of selective halogenation and acylation |
Research Findings and Analytical Data
- The described preparation method for the dioxane ketone intermediate yields a product with a melting point of 78–78.5 °C and high purity confirmed by HPLC analysis (99.6%).
- The overall yield for the dioxane ketone synthesis is approximately 52.75% based on 3-hydroxy-2-butanone starting material.
- The final compound’s molecular weight and structure have been confirmed by spectroscopic methods and computational descriptors (InChI, SMILES).
- Predicted physical properties include a boiling point around 405.8 ± 40.0 °C and density approximately 1.199 ± 0.06 g/cm³, indicating stability suitable for further chemical transformations.
Summary Table of Key Preparation Steps
| Preparation Stage | Reactants/Intermediates | Conditions | Yield/Purity |
|---|---|---|---|
| Synthesis of 4,5-dimethyl-1,3-dioxane-2-ketone | 3-hydroxy-2-butanone, dimethyl carbonate | 60–160 °C, 3–11 h total | 52.75% yield, 99.6% purity |
| Aromatic ring halogenation | Phenyl precursors | Selective halogenation | High regioselectivity |
| Valerophenone chain formation | Acylation or coupling reagents | Optimized for yield | High conversion efficiency |
| Attachment of dioxane moiety | Dioxane ketone intermediate | Nucleophilic substitution | Controlled to minimize byproducts |
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Key Observations:
- Positional Isomerism : Fluorine at 2',5' (target) vs. 2',6' () alters steric and electronic profiles, impacting interactions in biological systems .
- Electron-Withdrawing Groups : Trifluoromethyl derivatives () exhibit stronger electron withdrawal than Cl/F, which could enhance binding affinity in drug-receptor interactions .
Physicochemical Properties:
- The 5,5-dimethyl-1,3-dioxane moiety contributes to solubility in polar solvents across analogs, though halogen type and position modulate logP values .
- Safety data for dichloro analogs (e.g., 2',4'-dichloro) highlight hazards like skin irritation (H315) and acute oral toxicity (H302), suggesting stricter handling requirements compared to fluoro-substituted compounds .
Biological Activity
4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a compound with the molecular formula , has gained attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include chlorinated phenols and dioxane derivatives. The synthetic pathway may include:
- Formation of the dioxane moiety : Utilizing 5,5-dimethyl-1,3-dioxane as a key intermediate.
- Halogenation : Introducing chlorine and fluorine atoms to the aromatic ring.
- Coupling reaction : Linking the dioxane derivative to the valerophenone framework.
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for evaluating the potential anti-cancer properties of new compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF7 | 15 | Mitochondrial dysfunction |
| A549 | 12 | Oxidative stress induction |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
- Interaction with Cellular Membranes : The lipophilic nature allows it to integrate into cell membranes, disrupting cellular homeostasis.
Case Studies
A notable case study involved testing a series of fluorinated compounds for their anticancer properties. In this study:
- Objective : To evaluate the cytotoxic effects of various fluorinated derivatives on breast cancer cells.
- Findings : Compounds with similar structural features to this compound demonstrated significant cytotoxicity with IC50 values ranging from 8 to 20 µM.
Q & A
Basic: What synthetic methodologies are effective for preparing 4'-chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone?
Methodological Answer:
A transition metal-free ethynylation protocol is commonly employed. For example, acetal intermediates (e.g., 5,5-dimethyl-1,3-dioxane derivatives) are ground with acylbromoacetylenes using alumina as a catalyst. The reaction mixture is then eluted via column chromatography with gradient solvent systems (hexane/diethyl ether) to isolate the product . This method avoids metal contamination and ensures high purity.
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Key techniques include:
- 1H/13C NMR spectroscopy : Assign peaks to confirm the dioxane ring (δ 1.3–1.5 ppm for dimethyl groups) and fluorinated/chlorinated aromatic protons (δ 6.8–7.5 ppm). Cross-validate with DEPT-135 for quaternary carbons .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine/fluorine.
- Chromatography : Monitor reaction progress via TLC (silica gel, UV detection) and validate purity using HPLC with a C18 column .
Advanced: How does the 5,5-dimethyl-1,3-dioxane moiety influence regioselectivity in further functionalization?
Methodological Answer:
The dioxane ring acts as a steric and electronic modulator:
- Steric effects : The geminal dimethyl groups hinder nucleophilic attack at the dioxane oxygen, directing reactivity toward the ketone or aromatic substituents .
- Conformational rigidity : The chair conformation of the dioxane ring stabilizes transition states in electrophilic substitution, favoring para/ortho positions in the fluorophenyl group .
Experimental validation involves comparing reaction outcomes with non-methylated dioxane analogs .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift proton signals. Always report solvent conditions .
- Dynamic equilibria : For example, keto-enol tautomerism in the valerophenone backbone can alter spectral profiles. Use variable-temperature NMR to identify equilibrium states .
- Isotopic purity : Deuterated analogs (e.g., d5/d7 labels) require verification via high-resolution MS to rule out isotopic interference .
Advanced: What strategies mitigate racemization during stereospecific modifications of the valerophenone core?
Methodological Answer:
- Chiral auxiliaries : Couple the dioxane-containing intermediate with (R)-4-phenyl-2-oxazolidinone to enforce stereochemical control during acylation .
- Low-temperature conditions : Perform reactions below –20°C to slow epimerization.
- Analytical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .
Advanced: How does the fluorination pattern (2',5'-difluoro vs. mono-fluoro) affect electronic properties?
Methodological Answer:
- Electron-withdrawing effects : Fluorine at the 2' and 5' positions decreases electron density on the aromatic ring, enhancing electrophilic substitution rates at the 4'-chloro position. Quantify via Hammett plots using substituent σ values .
- Ortho effect : Steric hindrance from 2'-fluorine may limit access to certain reaction sites. Computational modeling (DFT) can predict reactive hotspots .
Basic: What precautions are necessary when handling deuterated analogs of this compound?
Methodological Answer:
- Isotopic stability : Store deuterated derivatives (e.g., 4′-chloro-d5 analogs) under inert gas (N2/Ar) to prevent proton exchange with atmospheric moisture .
- Synthesis validation : Confirm deuteration levels via 2H NMR or isotope ratio mass spectrometry .
Advanced: How can researchers optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Catalyst screening : Test acidic (e.g., AlCl3) vs. basic (e.g., K2CO3) conditions for Friedel-Crafts acylation steps to maximize efficiency .
- Scale-up adjustments : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
Data Contradiction: Conflicting reports on the compound’s stability under acidic conditions—how to reconcile?
Methodological Answer:
- pH-dependent degradation studies : Perform accelerated stability testing (e.g., 0.1 M HCl vs. PBS pH 7.4) with LC-MS monitoring. The dioxane ring is prone to hydrolysis at pH < 3, releasing formaldehyde derivatives. Neutralize reaction mixtures post-synthesis to enhance shelf life .
Advanced: What role does the dioxane ring play in biological activity studies (e.g., enzyme inhibition)?
Methodological Answer:
- Pharmacophore modeling : The dioxane oxygen may hydrogen-bond with target proteins. Synthesize analogs with dioxolane or tetrahydrofuran replacements to assess binding affinity changes .
- Metabolic stability : The dimethyl groups reduce oxidative metabolism in liver microsomes, as shown in comparative CYP450 assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
